[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate

Prodrug Design Protecting Groups Organic Synthesis

[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate (CAS 185350-08-7) is a pivaloyloxymethyl (POM) ester of 4-nitrobenzoic acid. The POM group is a well-established acetal ester protecting group and prodrug moiety used in organic synthesis.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 185350-08-7
Cat. No. B12576390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate
CAS185350-08-7
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C13H15NO6/c1-13(2,3)12(16)20-8-19-11(15)9-4-6-10(7-5-9)14(17)18/h4-7H,8H2,1-3H3
InChIKeyRZQPFVACLOCTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate (CAS 185350-08-7): A Pivaloyloxymethyl Ester for Controlled Reactivity and Lipophilicity


[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate (CAS 185350-08-7) is a pivaloyloxymethyl (POM) ester of 4-nitrobenzoic acid. The POM group is a well-established acetal ester protecting group and prodrug moiety used in organic synthesis [1]. This compound combines a UV-active 4-nitrobenzoate chromophore with a sterically bulky, lipophilic POM group, characteristics that influence its reactivity, stability, and solubility profile compared to simpler alkyl esters.

Protecting group Pivaloyloxymethyl (POM) acetal ester for organic synthesis and prodrug research
Chromophore UV-active 4-nitrobenzoate enables spectrophotometric tracking
Steric profile tert-Butyl group provides steric bulk that modulates reactivity and selectivity

Why Generic 4-Nitrobenzoate Esters Cannot Replace the Pivaloyloxymethyl Derivative


Simple alkyl esters of 4-nitrobenzoic acid (e.g., methyl, ethyl) cannot replicate the reactivity profile of the POM ester. The POM group's unique dual acetal-ester structure, combined with the steric bulk of the tert-butyl group, dictates distinct enzymatic and chemical hydrolysis rates [1]. Substituting a simple ester for the POM derivative would fundamentally alter the compound's kinetic stability, lipophilicity (logP), and ability to serve as a biolabile protecting group in applications like prodrug design or oligonucleotide synthesis, where controlled, esterase-mediated activation is critical [2].

01
Hydrolysis profile mismatch
Simple alkyl esters lack the dual acetal-ester structure, which may shift enzymatic and chemical hydrolysis rates.
02
Esterase activation pathway
The POM group enables esterase-mediated cleavage for biolabile protection; simple esters do not provide this pathway in prodrug research contexts.
03
Lipophilicity and steric effects
Different logP and steric bulk may alter membrane partitioning and chemical reactivity compared to the POM ester.

Quantitative Differentiation Evidence for [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate


Absence of Direct Comparative Quantitative Data

An extensive search of primary research papers, patents, and authoritative databases failed to identify any head-to-head quantitative comparisons between [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate and its closest structural analogs (e.g., methyl 4-nitrobenzoate, ethyl 4-nitrobenzoate) in any assay, model, or system. Therefore, no direct quantitative differentiation evidence can be provided to answer why a user should prioritize this compound over a closely related analog.

Comparator data gap
Data to verify
No direct head-to-head quantitative comparisons available
Direct evidence for selection between this compound and analogs is absent.
Source review required; class-level inference only.
Prodrug Design Protecting Groups Organic Synthesis

Class-Level Inference: Enhanced Lipophilicity of POM Esters

No direct lipophilicity data (e.g., logP) is available for this specific compound. As a class, POM esters are known to increase lipophilicity compared to the parent acid [1]. For an analogous cephalosporin POM ester, a logP of 1.57 was reported, which was correlated with improved oral bioavailability [2]. By comparison, the simpler methyl 4-nitrobenzoate has a reported logP of approximately 1.89 [3]. The target compound, with a larger POM group, is expected to have a higher logP than the methyl ester, but this remains unquantified.

Lipophilicity (class inference)
Class-level
This compound LogP not reported
Methyl 4-nitrobenzoate LogP ~1.89
Higher logP expected for POM ester, but value remains unquantified.
Class-level inference; experimental logP determination needed.
Lipophilicity Physicochemical Properties Prodrugs

Class-Level Inference: Esterase-Mediated Hydrolysis Kinetics

Specific hydrolysis half-life data for this compound is unavailable. POM esters, as a class, are engineered for rapid hydrolysis by cellular esterases to release the parent acid, a feature not shared by simple alkyl esters that often require harsher chemical conditions for cleavage [1]. In related studies, bis(POM) prodrugs of PMEA showed rapid degradation in biological media, while simple alkyl esters were more stable [2]. The target compound's POM group is expected to confer enzyme-labile characteristics, but the exact rate constant remains uncharacterized.

Hydrolysis kinetics (class inference)
Class-level
This compound Rate not characterized
Bis(POM)PMEA reference t₁/₂ ~1.1–14 min (liver homogenate)
Enzyme-labile behavior expected, but specific kinetics are uncharacterized.
Class-level inference; validation in target assay required.
Enzymatic Hydrolysis Esterases Prodrug Activation

Potential Application Scenarios for [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate Based on Class Properties


Prodrug Design and Enzyme-Activated Delivery

The POM group can be used to mask the polar carboxylate of a drug, improving its membrane permeability. Upon cellular uptake, non-specific esterases cleave the POM group to release the active parent acid [1]. This compound could serve as a model POM ester for studying enzyme-mediated activation, but its specific utility is unvalidated.

UV-Traceable Protecting Group in Oligonucleotide Synthesis

The 4-nitrobenzoate moiety provides a strong UV chromophore, enabling facile tracking during synthesis [2]. The POM group serves as a base-labile 2'-OH protecting group for RNA synthesis, though this specific derivative's performance in solid-phase synthesis has not been compared to other POM-transfer reagents [3].

Chromogenic Substrate for Esterase/Lipase Screening

The release of 4-nitrobenzoate upon ester hydrolysis can be monitored spectrophotometrically. This compound could potentially serve as a substrate for identifying or characterizing novel esterases with specificity for bulky esters, though its activity compared to standard substrates like 4-nitrophenyl acetate is unknown.

Application
Selection Property
Validation Focus
Prodrug activation research
POM ester lability and enzymatic response
Esterase-mediated cleavage kinetics and parent acid release
Oligonucleotide synthesis with UV monitoring
UV-active 4-nitrobenzoate chromophore and base-labile POM group
Deprotection efficiency, tracking fidelity, and solid-phase compatibility
Esterase/lipase substrate screening
Chromogenic release of 4-nitrobenzoate upon hydrolysis
Enzyme specificity and kinetic constants vs. standard substrates
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